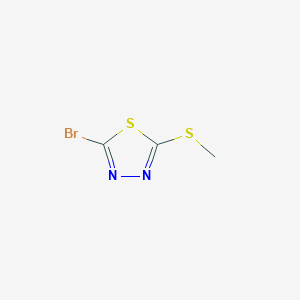

2-Bromo-5-(methylthio)-1,3,4-thiadiazole

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-5-methylsulfanyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2S2/c1-7-3-6-5-2(4)8-3/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRSSTCKTZZGHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624106 | |

| Record name | 2-Bromo-5-(methylsulfanyl)-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97109-46-1 | |

| Record name | 2-Bromo-5-(methylsulfanyl)-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-(methylsulfanyl)-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole, a key heterocyclic intermediate in the development of novel pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the formation of the precursor, 2-Amino-5-(methylthio)-1,3,4-thiadiazole. The second, and key, step is the conversion of the 2-amino group to a bromo functionality via a Sandmeyer-type reaction.

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-(methylthio)-1,3,4-thiadiazole

While 2-Amino-5-(methylthio)-1,3,4-thiadiazole is commercially available, a common synthetic route begins with the cyclization of thiosemicarbazide.[1][2]

Reaction:

-

Cyclization: Thiosemicarbazide is reacted with carbon disulfide in the presence of a base such as anhydrous sodium carbonate to yield 5-Amino-1,3,4-thiadiazole-2-thiol.[1][2]

-

S-Methylation: The resulting thiol is then methylated using an appropriate methylating agent, such as methyl iodide, to afford the desired 2-Amino-5-(methylthio)-1,3,4-thiadiazole.

Detailed Protocol (Illustrative):

-

Part A: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol

-

To a stirred solution of thiosemicarbazide in ethanol, an equimolar amount of anhydrous sodium carbonate is added.

-

Carbon disulfide is added dropwise to the suspension at room temperature.

-

The reaction mixture is refluxed for 4-6 hours.

-

After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the product.

-

The solid is filtered, washed with water, and dried to yield 5-Amino-1,3,4-thiadiazole-2-thiol.

-

-

Part B: Synthesis of 2-Amino-5-(methylthio)-1,3,4-thiadiazole

-

5-Amino-1,3,4-thiadiazole-2-thiol is dissolved in an aqueous solution of sodium hydroxide.

-

Methyl iodide is added dropwise to the solution with stirring.

-

The reaction is stirred at room temperature for 2-3 hours.

-

The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to give pure 2-Amino-5-(methylthio)-1,3,4-thiadiazole.

-

Step 2: Synthesis of this compound

This transformation is achieved via a Sandmeyer-type reaction, which involves the diazotization of the 2-amino group followed by displacement with a bromide ion.[3][4]

Reaction:

The 2-amino group of the precursor is converted to a diazonium salt using a nitrite source, which is then displaced by a bromide from a copper(I) or copper(II) bromide salt.

Detailed Protocol:

-

In a reaction vessel, 2-Amino-5-(methylthio)-1,3,4-thiadiazole is suspended in a suitable solvent such as acetonitrile.

-

Copper(I) bromide (CuBr) is added to the suspension.

-

The mixture is cooled in an ice bath, and tert-butyl nitrite is added dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the final product.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2-Amino-5-(methylthio)-1,3,4-thiadiazole | 5319-77-7 | C3H5N3S2 | 147.22 | 178-181 | Yellowish crystalline powder |

| This compound | 97109-46-1 | C3H3BrN2S2 | 211.10 | Not available | Not available |

Table 1: Physicochemical Properties of Key Compounds.[5][6]

| Reaction Step | Starting Material | Reagents | Solvent | Yield (%) | Reference |

| Step 1: Synthesis of 2-Amino-5-(methylthio)-1,3,4-thiadiazole | Thiosemicarbazide | 1. CS2, Na2CO32. Methyl Iodide | Ethanol | High | [1][2] |

| Step 2: Synthesis of this compound | 2-Amino-5-(methylthio)-1,3,4-thiadiazole | t-BuONO, CuBr | Acetonitrile | ~71* | [3] |

Table 2: Summary of Reaction Conditions and Yields. *Yield is based on a similar transformation of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate.

Logical Workflow

The overall workflow for the synthesis and purification of this compound is depicted below.

Figure 2: Overall workflow from synthesis to final product characterization.

Conclusion

The synthesis of this compound is a straightforward process for researchers familiar with heterocyclic chemistry. The key transformation relies on a robust and well-documented Sandmeyer-type reaction on the readily accessible 2-amino-5-(methylthio)-1,3,4-thiadiazole precursor. This guide provides the necessary theoretical and practical framework for the successful synthesis of this valuable building block for drug discovery and development.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-AMINO-5-(METHYLTHIO)-1,3,4-THIADIAZOLE Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 1,3,4-Thiadiazole, 2-bromo-5-(methylthio)- - CAS:97109-46-1 - 北京迈瑞达科技有限公司 [mreda.com.cn]

The Synthetic Keystone: Unlocking the Biological Potential of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2][3] This five-membered heterocyclic ring is a bioisostere of pyrimidine and is featured in drugs with antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[4][5] Within this important class of molecules, 2-Bromo-5-(methylthio)-1,3,4-thiadiazole serves as a critical synthetic intermediate, a versatile building block for the creation of novel therapeutic agents. Its unique structure, featuring a reactive bromine atom and a methylthio group, allows for diverse chemical modifications, leading to compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the biological activities of molecules derived from this key precursor, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

The Role of this compound in Synthesis

This compound is not typically evaluated for its own biological activity. Instead, its significance lies in its utility as a reactant in the synthesis of more complex 1,3,4-thiadiazole derivatives. The bromine atom at the 2-position is a key functional group that can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of a wide variety of substituents. This chemical reactivity is pivotal for generating libraries of novel compounds for biological screening.

A general workflow for the synthesis of biologically active derivatives from a bromo-thiadiazole precursor is outlined below. This process typically involves a substitution or coupling reaction to replace the bromine atom, followed by biological screening to identify lead compounds.

Caption: A generalized workflow for the synthesis and screening of biologically active compounds from a bromo-thiadiazole precursor.

Anticancer Activity of 5-(Methylthio)-1,3,4-thiadiazole Derivatives

Derivatives of 5-(methylthio)-1,3,4-thiadiazole have demonstrated significant potential as anticancer agents. The 1,3,4-thiadiazole ring is a known pharmacophore in oncology, with some derivatives acting as inhibitors of key enzymes involved in cancer cell proliferation and survival.[4][5]

Quantitative Anticancer Activity Data

While specific data for derivatives of this compound is limited in publicly available literature, studies on closely related 5-(benzylthio)-1,3,4-thiadiazole derivatives provide valuable insights into the potential of this class of compounds. The following table summarizes the in vitro anticancer activity of N-(5-(substituted-benzylthio)-1,3,4-thiadiazol-2-yl)-2-p-nitrophenylacetamide derivatives against various human cancer cell lines.[6]

| Compound ID | R Group | Cell Line | IC50 (µM)[6] |

| 3a | 4-F | PC3 (Prostate) | 10.6 |

| 3d | 4-Cl | MDA-MB-231 (Breast) | 10.3 |

| 3h | 3-NO2 | MDA-MB-231 (Breast) | 12.5 |

| 3j | 4-OCH3 | MDA-MB-231 (Breast) | 11.3 |

| Imatinib | (Reference) | PC3 (Prostate) | >100 |

| Imatinib | (Reference) | MDA-MB-231 (Breast) | >100 |

Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The data suggests that derivatives with electron-withdrawing substituents on the benzyl ring, such as fluorine, chlorine, and nitro groups, tend to exhibit enhanced anticancer properties.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The anticancer activity of the thiadiazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

-

Cell Seeding: Cancer cells (e.g., PC3, MDA-MB-231) are seeded in 96-well plates at a density of 5x10^3 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized thiadiazole derivatives and a reference drug (e.g., Imatinib) for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Antimicrobial Activity of 5-(Methylthio)-1,3,4-thiadiazole Derivatives

The 1,3,4-thiadiazole nucleus is a well-established scaffold for the development of antimicrobial agents.[1][7][8] Derivatives of 5-methylthio-1,3,4-thiadiazole have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives, which are structurally related to the compounds that can be synthesized from this compound.[6]

| Compound ID | R Group | S. aureus MIC (µg/mL)[6] | B. subtilis MIC (µg/mL)[6] |

| 8a | F | 20 | 22 |

| 8b | Cl | 24 | 28 |

| Ciprofloxacin | (Reference) | 18 | 20 |

Note: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

These results indicate that fluorinated and chlorinated derivatives show good inhibitory effects against Gram-positive bacteria.[6]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) of the synthesized compounds is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

-

Preparation of Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis) are cultured overnight, and the suspension is adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

-

Serial Dilutions: The synthesized compounds are serially diluted in the broth medium in 96-well microtiter plates to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Mechanisms of Action

The biological activities of 1,3,4-thiadiazole derivatives are often attributed to their ability to interact with and inhibit specific enzymes or disrupt cellular processes. While the precise mechanisms for derivatives of this compound are not extensively characterized, the broader class of thiadiazoles is known to target several key pathways.

Inhibition of Kinases in Cancer

Many anticancer agents function by inhibiting protein kinases, which are critical for cell signaling pathways that control cell growth, proliferation, and survival. Some 1,3,4-thiadiazole derivatives have been identified as tyrosine kinase inhibitors.[4] A simplified representation of a generic kinase inhibition pathway is shown below.

Caption: A diagram illustrating the inhibition of a downstream kinase in a cell proliferation pathway by a thiadiazole derivative.

Disruption of Microbial Processes

In microorganisms, 1,3,4-thiadiazole derivatives may exert their effects through various mechanisms, including the inhibition of essential enzymes or the disruption of cell wall synthesis. The structural similarity of the thiadiazole ring to natural purines can also lead to the disruption of nucleic acid synthesis.

This compound is a valuable and versatile synthetic intermediate that provides a gateway to a wide range of biologically active molecules. The derivatives synthesized from this precursor, particularly those bearing substituted aryl groups, have shown promising anticancer and antimicrobial activities in preclinical studies. The ease of chemical modification of the 2-bromo position allows for the systematic exploration of structure-activity relationships, which is crucial for the optimization of lead compounds in drug discovery. Further research focusing on the synthesis and biological evaluation of a broader library of derivatives of this compound is warranted to fully exploit the therapeutic potential of this important chemical scaffold. The detailed experimental protocols and understanding of the underlying mechanisms of action provided in this guide are intended to facilitate these future research endeavors.

References

- 1. japsonline.com [japsonline.com]

- 2. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. dovepress.com [dovepress.com]

- 7. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Bromo-5-(methylthio)-1,3,4-thiadiazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its synthesis, chemical characteristics, and known biological activities, offering a valuable resource for researchers engaged in the development of novel therapeutic agents and functional materials.

Core Chemical Properties and Synthesis

This compound is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, further substituted with a bromine atom and a methylthio group. This unique combination of functional groups imparts distinct reactivity and makes it a valuable intermediate for further chemical modifications.[1]

Synthesis of this compound

Experimental Protocol: Synthesis of a 2-Bromo-1,3,4-thiadiazole Derivative (Analogous Procedure)

This protocol is adapted from the synthesis of 2-bromo-5-ethyl-1,3,4-thiadiazole and can be modified for the synthesis of the methylthio analog.[2]

Materials:

-

2-Amino-5-(methylthio)-1,3,4-thiadiazole

-

Copper(II) bromide (CuBr₂)

-

tert-Butyl nitrite or n-Amyl nitrite

-

Acetonitrile

-

Dimethylacetamide (DMA)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a suitable reaction vessel, dissolve 2-amino-5-(methylthio)-1,3,4-thiadiazole (1.0 eq) in a mixture of acetonitrile and dimethylacetamide.

-

To this solution, add copper(II) bromide (approx. 2.0 eq) and tert-butyl nitrite or n-amyl nitrite (approx. 1.4 eq).

-

Stir the reaction mixture at room temperature for approximately 2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.

-

To the residue, add a saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Separate the organic layer and wash it successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure this compound.

General Synthesis Pathway

Caption: General synthesis of this compound.

Spectroscopic Data of Structurally Similar Compounds

While specific spectral data for this compound is not widely published, data from analogous compounds can provide valuable reference points for characterization.

Table 1: Spectroscopic Data for 2-Bromo-5-alkyl-1,3,4-thiadiazole Analogs

| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) | IR (cm-1) | Mass Spec (m/z) | Reference |

| 2-Bromo-5-ethyl-1,3,4-thiadiazole | Not explicitly stated | Not explicitly stated | Not explicitly stated | 193/195 [M+H]+ | [2] |

| 2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole | 2.79 (s, 3H, CH₃), 5.25 (s, 2H, CH₂) | 15.82 (CH₃), 47.29 (CH₂), 161.33 (C2), 166.91 (C5) | 1449, 1378, 1267, 1198, 1050, 739, 623 | 180.9655 [M+H]+ | [3] |

Chemical Reactivity and Derivatization

The presence of the bromine atom at the 2-position and the methylthio group at the 5-position makes this compound a versatile building block for the synthesis of a wide range of derivatives.

Key Reactions

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the thiadiazole ring and the bromine atom facilitates the displacement of bromide by various nucleophiles, such as amines, thiols, and alkoxides, to introduce diverse functionalities at the 2-position.[1]

-

Cross-Coupling Reactions: The bromo substituent can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

-

Oxidation: The methylthio group can be oxidized to the corresponding sulfoxide and sulfone, which can modulate the electronic properties and biological activity of the molecule.[1]

Reaction Pathways of this compound

Caption: Key reactions of this compound.

Biological and Pharmacological Activities

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of this compound are explored for a range of therapeutic applications, primarily focusing on their anticancer and antimicrobial properties.[4][5][6]

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of 1,3,4-thiadiazole derivatives against various cancer cell lines. The introduction of different substituents at the 2 and 5-positions allows for the fine-tuning of their anticancer activity.[5][7]

Table 2: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Structure | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole | MCF-7 | 120 - 160 | [7] |

| 2-(4-Bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | MDA-MB-231 | 70 - 170 | [7] |

| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | 49.6 | [8] |

| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 | 53.4 | [8] |

| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo | 2.44 | [2] |

| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 | 23.29 | [2] |

References

- 1. 2-Bromo-5-methyl-1,3-thiazole | C4H4BrNS | CID 21906106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-BROMO-5-ETHYL-1,3,4-THIADIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. bepls.com [bepls.com]

- 5. dovepress.com [dovepress.com]

- 6. mdpi.com [mdpi.com]

- 7. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. static.sites.sbq.org.br [static.sites.sbq.org.br]

An In-depth Technical Guide to the Discovery and History of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and history of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal and agricultural chemistry. While a singular "discovery" paper for this specific molecule is not prominent in the historical record, its existence is a logical outcome of the extensive research into the 1,3,4-thiadiazole scaffold. This document outlines the historical context of 1,3,4-thiadiazole research, details the plausible synthetic routes to this compound based on established chemical principles, provides detailed experimental protocols for its synthesis, and presents relevant data in a structured format.

Introduction: The Significance of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is a privileged structure in medicinal and agricultural chemistry, renowned for its diverse biological activities.[1][2] The unique electronic properties of the thiadiazole ring, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it a valuable component in the design of bioactive molecules. Historically, derivatives of 1,3,4-thiadiazole have been investigated for a wide range of applications, including as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[1][2]

A Plausible History: Emergence from a Legacy of Research

A specific, dated discovery of this compound is not clearly documented in a standalone publication. Its emergence is more likely the result of systematic derivatization of the 1,3,4-thiadiazole core during broader research campaigns in either the pharmaceutical or agrochemical sectors. The synthesis of bromo- and methylthio-substituted thiadiazoles has been a subject of interest for decades, with patents and research articles describing various synthetic approaches and applications for analogous compounds.

For instance, the preparation of 2-amino-5-bromo-1,3,4-thiadiazole has been patented as an intermediate for cationic dyes, highlighting the industrial relevance of bromo-thiadiazoles.[3] Similarly, 2-(methylthio)-substituted thiadiazoles have been explored as intermediates for herbicides. This indicates that the combination of a bromo and a methylthio substituent on a 1,3,4-thiadiazole ring would be a logical target for chemists seeking to modulate the physicochemical and biological properties of this versatile scaffold.

The most probable route to the synthesis of this compound is through the diazotization of 2-amino-5-(methylthio)-1,3,4-thiadiazole followed by a Sandmeyer-type reaction. This classic transformation is a well-established method for the introduction of a bromine atom onto an aromatic ring.[4]

Synthetic Pathways and Methodologies

The synthesis of this compound can be logically approached from the commercially available precursor, 2-amino-5-(methylthio)-1,3,4-thiadiazole. The key transformation is the conversion of the amino group to a bromo group via a Sandmeyer reaction.

Synthesis of the Precursor: 2-Amino-5-(methylthio)-1,3,4-thiadiazole

While 2-amino-5-(methylthio)-1,3,4-thiadiazole is commercially available, its synthesis is instructive. It can be prepared from 2-amino-5-mercapto-1,3,4-thiadiazole by methylation.

Proposed Synthesis of this compound via Sandmeyer Reaction

The most direct and established method for synthesizing the title compound is the Sandmeyer bromination of 2-amino-5-(methylthio)-1,3,4-thiadiazole.

Data Presentation

The following tables summarize key quantitative data for the precursor and a closely related bromo-thiadiazole, which can serve as a reference for the expected properties of this compound.

Table 1: Properties of Precursor and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Amino-5-(methylthio)-1,3,4-thiadiazole | 5319-77-7 | C₃H₅N₃S₂ | 147.22 | 178-181[5] |

| 2-Bromo-5-ethyl-1,3,4-thiadiazole | 57709-49-6 | C₄H₅BrN₂S | 193.07 | Not available (liquid)[6] |

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of this compound.

Synthesis of 2-Amino-5-(methylthio)-1,3,4-thiadiazole (Precursor)

This protocol is based on standard methylation procedures for mercapto-thiadiazoles.

Materials:

-

2-Amino-5-mercapto-1,3,4-thiadiazole

-

Sodium hydroxide (NaOH)

-

Methyl iodide (CH₃I)

-

Ethanol

-

Water

Procedure:

-

Dissolve 2-amino-5-mercapto-1,3,4-thiadiazole in an aqueous solution of sodium hydroxide at room temperature.

-

To the resulting solution, add methyl iodide dropwise with stirring.

-

Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The precipitate formed is collected by filtration, washed with water, and recrystallized from ethanol to yield 2-amino-5-(methylthio)-1,3,4-thiadiazole.

Synthesis of this compound

This protocol is adapted from established Sandmeyer reaction procedures for heterocyclic amines.[1][6]

Materials:

-

2-Amino-5-(methylthio)-1,3,4-thiadiazole

-

Hydrobromic acid (HBr, 48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Acetonitrile

-

Ice

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Diazotization:

-

Suspend 2-amino-5-(methylthio)-1,3,4-thiadiazole in a mixture of acetonitrile and hydrobromic acid.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid, and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours. Nitrogen gas evolution should be observed.

-

-

Work-up and Purification:

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel to yield this compound.

-

Conclusion

While the precise moment of discovery for this compound is not explicitly recorded, its existence is a testament to the enduring importance of the 1,3,4-thiadiazole scaffold in chemical research. The synthetic pathways to this compound are well-precedented and rely on fundamental reactions in heterocyclic chemistry. This technical guide provides a comprehensive overview of its likely historical context, plausible synthetic methodologies, and relevant chemical data, serving as a valuable resource for researchers in the fields of medicinal and agricultural chemistry. The detailed protocols and structured data presented herein are intended to facilitate further investigation and application of this and related compounds.

References

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 3. CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole - Google Patents [patents.google.com]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. 2-Amino-5-(methylthio)-1,3,4-thiadiazole 99 5319-77-7 [sigmaaldrich.com]

- 6. 2-BROMO-5-ETHYL-1,3,4-THIADIAZOLE synthesis - chemicalbook [chemicalbook.com]

CAS number lookup for 2-Bromo-5-(methylthio)-1,3,4-thiadiazole

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of data for this specific molecule, this guide presents information on its predicted physicochemical properties, a plausible synthetic route based on established chemical transformations for the 1,3,4-thiadiazole scaffold, and a comprehensive review of the biological activities and therapeutic potential of closely related 1,3,4-thiadiazole derivatives.

Introduction to the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its wide range of pharmacological activities and favorable pharmacokinetic properties.[1][2] The unique electronic and structural features of the 1,3,4-thiadiazole ring, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive core for the design of novel therapeutic agents.[1][3] Numerous drugs incorporating the 1,3,4-thiadiazole moiety are commercially available, highlighting its clinical significance.[4][5]

Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and enzyme inhibitory activities.[4][6][7][8] The versatility of this scaffold allows for the introduction of various substituents at the 2- and 5-positions, enabling the fine-tuning of its biological and physicochemical properties for specific therapeutic targets.

Physicochemical Properties

Table 1: Physicochemical Data of 2-Amino-5-(methylthio)-1,3,4-thiadiazole and Related Compounds

| Property | 2-Amino-5-(methylthio)-1,3,4-thiadiazole | 2-Bromo-1,3,4-thiadiazole | 2-Bromo-5-methyl-1,3,4-thiazole |

| CAS Number | 5319-77-7[9] | 61929-24-6[10] | Not Available |

| Molecular Formula | C₃H₅N₃S₂[9] | C₂HBrN₂S[10] | C₄H₄BrNS[11] |

| Molecular Weight | 147.22 g/mol [9] | Not specified | 178.05 g/mol [11] |

| Appearance | Yellowish crystalline powder[9] | Solid[10] | Not specified |

| Melting Point | 178-181 °C[9] | 68-73 °C[10] | Not specified |

| Boiling Point | 318.1±25.0 °C (Predicted)[9] | Not specified | Not specified |

| Storage | 2-8 °C under inert gas[9] | 2-8°C[10] | Not specified |

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process, starting from the commercially available precursor 2-Amino-5-(methylthio)-1,3,4-thiadiazole.

Step 1: Synthesis of 2-Amino-5-(methylthio)-1,3,4-thiadiazole

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is well-established and can be achieved through the cyclization of thiosemicarbazide derivatives.[12][13]

Step 2: Bromination of 2-Amino-5-(methylthio)-1,3,4-thiadiazole via Sandmeyer Reaction

The conversion of a 2-amino group on the 1,3,4-thiadiazole ring to a bromo group can be effectively carried out using a Sandmeyer-type reaction.[14][15][16] This reaction involves the diazotization of the amino group followed by displacement with a bromide ion, typically from a copper(I) or copper(II) bromide salt.[14][17]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound. These should be adapted and optimized based on laboratory conditions and safety considerations.

Protocol 1: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles (General Procedure)

This procedure is based on the common method of cyclizing a thiosemicarbazide with a carboxylic acid.

-

Reaction Setup: A mixture of thiosemicarbazide (1.0 eq) and the corresponding carboxylic acid (1.0 eq) is suspended in a suitable solvent such as ethanol.

-

Acid Catalyst: A catalytic amount of a strong acid, like concentrated sulfuric acid, is carefully added to the mixture.[18]

-

Reflux: The reaction mixture is heated to reflux for a period of 1.5 to 6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[18]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and then poured onto crushed ice.

-

Isolation: The resulting solid precipitate is collected by filtration, washed thoroughly with cold water, and then recrystallized from a suitable solvent (e.g., ethanol) to yield the purified 2-amino-5-substituted-1,3,4-thiadiazole.[18]

Protocol 2: Bromination of 2-Amino-1,3,4-thiadiazole Derivatives (General Sandmeyer Procedure)

This protocol is a generalized procedure based on the Sandmeyer reaction for the bromination of amino-heterocycles.

-

Diazotization: The starting 2-amino-1,3,4-thiadiazole derivative (1.0 eq) is dissolved in an acidic solution (e.g., aqueous HBr). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂) (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Copper(I) Bromide Solution: In a separate flask, a solution of copper(I) bromide (CuBr) (1.2 eq) in concentrated hydrobromic acid is prepared.

-

Sandmeyer Reaction: The cold diazonium salt solution is added slowly to the copper(I) bromide solution. Vigorous nitrogen evolution is typically observed. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

Work-up and Isolation: The reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2-bromo-1,3,4-thiadiazole derivative.

Biological Activities and Applications in Drug Development

The 1,3,4-thiadiazole scaffold is a cornerstone in the development of new drugs due to its broad and potent biological activities.

Table 2: Summary of Biological Activities of 1,3,4-Thiadiazole Derivatives

| Biological Activity | Description | Key Molecular Targets |

| Anticancer | 1,3,4-Thiadiazole derivatives have shown significant antiproliferative activity against a range of human cancer cell lines.[19][20] They can induce apoptosis, cause cell cycle arrest, and inhibit tumor growth.[5][6][20] | Protein kinases (e.g., EGFR, VEGFR-2), topoisomerases, carbonic anhydrases, histone deacetylases (HDACs).[6][19][20][21] |

| Antimicrobial | These compounds exhibit potent activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[2][3][4] | The exact mechanisms can vary, but they often involve the disruption of microbial cellular processes.[2] |

| Anti-inflammatory | Certain derivatives have demonstrated significant anti-inflammatory properties.[8] | Cyclooxygenase (COX) enzymes are a common target. |

| Anticonvulsant | The 1,3,4-thiadiazole nucleus is present in some compounds with anticonvulsant activity.[4] | The mechanism often involves modulation of ion channels or neurotransmitter systems. |

| Enzyme Inhibition | The scaffold is a versatile inhibitor of various enzymes. | Carbonic anhydrase, α-glucosidase, kinases, glutaminase.[6][22] |

The diverse biological profile of 1,3,4-thiadiazoles makes them highly valuable for lead optimization in drug discovery programs targeting cancer, infectious diseases, and inflammatory conditions.

Signaling Pathways and Experimental Workflows

The anticancer activity of 1,3,4-thiadiazole derivatives is often attributed to their ability to inhibit key enzymes involved in cell signaling pathways that regulate cell proliferation, survival, and apoptosis.

Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.

The diagram above illustrates a common mechanism of action for anticancer 1,3,4-thiadiazole derivatives, where they inhibit a receptor tyrosine kinase, leading to the downregulation of pro-survival signaling pathways and the induction of apoptosis.

Caption: General workflow for synthesis and biological evaluation.

This workflow outlines the key stages in the development of novel 1,3,4-thiadiazole derivatives, from chemical synthesis to biological activity screening and structure-activity relationship (SAR) analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 6. bepls.com [bepls.com]

- 7. A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. 2-AMINO-5-(METHYLTHIO)-1,3,4-THIADIAZOLE Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. 2-Bromo-1,3,4-thiadiazole 96 61929-24-6 [sigmaaldrich.com]

- 11. 2-Bromo-5-methyl-1,3-thiazole | C4H4BrNS | CID 21906106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 13. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 14. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Sandmeyer Reaction [organic-chemistry.org]

- 17. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijpcbs.com [ijpcbs.com]

- 19. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]

The 1,3,4-Thiadiazole Scaffold: A Technical Guide to its Biological Actions and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole nucleus is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological activities, and potential mechanisms of action of 1,3,4-thiadiazole derivatives, with a focus on providing actionable data and experimental insights for researchers in drug discovery and development. While specific data on 2-Bromo-5-(methylthio)-1,3,4-thiadiazole's mechanism of action is limited in currently available literature, this guide will explore the broader class of 1,3,4-thiadiazoles to inform research on this specific analog.

Biological Activities and Potential Mechanisms of Action

Derivatives of the 1,3,4-thiadiazole ring have been reported to exhibit a remarkable range of biological activities, including anticonvulsant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5][6][7]

Anticonvulsant Activity

Several studies have highlighted the potential of 1,3,4-thiadiazole derivatives as anticonvulsant agents.[2][8] The proposed mechanism of action for some of these compounds involves the potentiation of the GABAergic system.[2] Specifically, it is suggested that these molecules may act on the GABA-A receptor, leading to an influx of chloride ions and subsequent hyperpolarization of the neuronal membrane, which in turn prevents excessive neuronal firing.[2] Structure-activity relationship (SAR) studies have indicated that substitution with a bromo group can enhance the anticonvulsant activity of these compounds.[2]

Anticancer Activity

The 1,3,4-thiadiazole scaffold is considered a bioisostere of pyrimidine, a key component of nucleic acids.[4] This structural similarity suggests that 1,3,4-thiadiazole derivatives may interfere with DNA replication processes, leading to their observed anticancer effects.[4] The mesoionic character of the 1,3,4-thiadiazole ring is also believed to enhance its ability to cross cellular membranes and interact with biological targets, contributing to good oral absorption and bioavailability.[4]

Anti-inflammatory and Antibacterial Activity

Recent studies have explored the anti-inflammatory and antibacterial potential of novel 1,3,4-thiadiazole derivatives.[3] Some compounds have demonstrated significant anti-inflammatory activity by inhibiting protein denaturation.[3] Furthermore, certain derivatives have shown potent antibacterial activity against various pathogenic bacteria.[3]

Quantitative Data Summary

The following table summarizes quantitative data for various 1,3,4-thiadiazole derivatives as reported in the literature. This data can serve as a valuable reference for comparing the potency of different analogs and for guiding future drug design efforts.

| Compound Class | Biological Activity | Assay | Results | Reference |

| Carboxamide 1,3,4-thiadiazole derivatives | Anti-inflammatory | Protein denaturation inhibition | Compound 4c: 86.44% inhibition at 250 µg/mlCompound 8c: 85.14% inhibition at 250 µg/mlCompound 3a: 83.24% inhibition at 250 µg/ml | [3] |

| 2-Arylamino-5-aryl-1,3,4-thiadiazoles with trimethoxyphenyl at C-5 | Anticancer | In vitro against various human cancer cell lines | IC50: 4.3-9.2 μM | [5] |

| Disubstituted 1,3,4-thiadiazoles | Anticancer | In vitro against seven cancer cell lines | Compound 8a: IC50 in the range of 1.62–4.61 μM | [4] |

| 2-benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl] benzamide | Anticonvulsant | Mortality (1–24 h) | 100% protection at 60 mg/kg | [2] |

| N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine | Anticonvulsant | MES test | 100% protection at 30 mg/kg | [2] |

| 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol | Anticonvulsant | MES method | 66.67% protection at 100 mg/kg | [2] |

| 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol | Anticonvulsant | PTZ method | 80% protection at 100 mg/kg | [2] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are generalized methodologies for the synthesis and characterization of 1,3,4-thiadiazole derivatives based on published literature.

General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

A common and efficient method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides.[8][9][10]

Materials:

-

Thiosemicarbazide

-

Appropriate carboxylic acid, acid chloride, or ester

-

Dehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid, phosphorus oxychloride)[8][10]

Procedure:

-

Acylation: React thiosemicarbazide with the chosen carboxylic acid derivative to form a monothiodiacylhydrazine intermediate. This step can often be performed by refluxing the reactants in a suitable solvent.[10]

-

Cyclization: The isolated intermediate is then cyclized through dehydration using a strong acid. The reaction mixture is typically heated to facilitate the ring closure.[10]

-

Purification: The resulting 2-amino-5-substituted-1,3,4-thiadiazole can be purified by recrystallization or column chromatography.[1]

Synthesis of 2-Bromo-1,3,4-thiadiazole Derivatives

Bromination of the 1,3,4-thiadiazole ring can be achieved using various brominating agents.

Materials:

-

2-Amino-1,3,4-thiadiazole derivative

-

Bromine or another bromine source (e.g., copper(II) bromide)[12]

Procedure:

-

Dissolve the 2-amino-1,3,4-thiadiazole derivative in the chosen solvent.

-

Add the brominating agent to the solution. The reaction may be stirred at room temperature or heated depending on the specific substrate and reagent.[8][12]

-

After the reaction is complete, the mixture is worked up, which may involve concentration, extraction, and washing.[12]

-

The final product is purified, typically by column chromatography.[12]

Visualizing Pathways and Workflows

Diagrams are provided below to illustrate key synthetic pathways and a proposed mechanism of action.

Caption: General synthetic scheme for 2,5-disubstituted 1,3,4-thiadiazoles.

Caption: Hypothetical signaling pathway for the anticonvulsant action of 1,3,4-thiadiazoles.

References

- 1. Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]

- 3. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dovepress.com [dovepress.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 10. bu.edu.eg [bu.edu.eg]

- 11. jocpr.com [jocpr.com]

- 12. 2-BROMO-5-ETHYL-1,3,4-THIADIAZOLE synthesis - chemicalbook [chemicalbook.com]

Potential Therapeutic Applications of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a prospective analysis of the potential therapeutic applications of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole based on the known biological activities of the broader 1,3,4-thiadiazole class of compounds. To date, no specific biological studies for this compound have been found in the public domain. This guide is intended to stimulate further research into this specific molecule.

Introduction: The 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one sulfur atom. This scaffold is of significant interest in medicinal chemistry due to its versatile pharmacological activities.[1][2][3][4][5][6][7][8][9][10] Derivatives of 1,3,4-thiadiazole have been reported to exhibit a wide range of biological effects, including anticancer, antimicrobial (antibacterial and antifungal), anticonvulsant, anti-inflammatory, and antiviral properties.[1][3][4][5][6][7][8][9][10] The biological activity of these compounds is influenced by the nature of the substituents at the 2 and 5 positions of the thiadiazole ring.

The subject of this guide, this compound, is a derivative with a bromine atom at the 2-position and a methylthio group at the 5-position. While specific studies on this compound are lacking, the presence of a halogen and a sulfur-containing moiety suggests potential for interesting biological activity based on structure-activity relationship (SAR) studies of analogous compounds.

Potential Therapeutic Applications

Based on the extensive research on 2,5-disubstituted 1,3,4-thiadiazole derivatives, the following therapeutic applications for this compound can be hypothesized:

Anticancer Activity

Numerous 1,3,4-thiadiazole derivatives have demonstrated potent anticancer activity against various human cancer cell lines.[3][11][12][13][14][15][16] The mechanisms of action are diverse and include the inhibition of protein kinases, topoisomerases, and interference with DNA replication.[11][13] The presence of a halogen, such as bromine, on the thiadiazole ring has, in some cases, been associated with enhanced cytotoxic effects. For instance, certain bromo-substituted thiadiazole derivatives have shown significant antiproliferative activity.[3]

Hypothesized Mechanism of Action: this compound could potentially act as a kinase inhibitor. The thiadiazole ring can act as a scaffold, while the bromo and methylthio groups could interact with the active site of kinases, leading to the inhibition of signaling pathways involved in cancer cell proliferation and survival.

Caption: Hypothesized kinase inhibition pathway.

Antimicrobial Activity

The 1,3,4-thiadiazole nucleus is a common feature in many compounds with significant antibacterial and antifungal properties.[1][2][4][6][17][18][19][20][21] The mode of action often involves the inhibition of essential microbial enzymes or disruption of the cell wall synthesis. The presence of a methylthio group, in particular, has been explored in the context of antimicrobial activity.[22]

Hypothesized Mechanism of Action: this compound might interfere with microbial growth by inhibiting enzymes crucial for bacterial or fungal survival, such as DNA gyrase or fungal lanosterol 14α-demethylase.

Anticonvulsant Activity

Certain 2,5-disubstituted 1,3,4-thiadiazoles have shown promise as anticonvulsant agents.[1][23] The structural features of these molecules allow them to interact with ion channels or neurotransmitter receptors in the central nervous system.

Hypothesized Mechanism of Action: The compound could potentially modulate the activity of GABAa receptors or voltage-gated sodium channels, leading to a reduction in neuronal excitability.

Quantitative Data from Analogous Compounds

While no quantitative data exists for this compound, the following table summarizes data for some analogous 1,3,4-thiadiazole derivatives to provide a context for potential efficacy.

| Compound Class | Activity | Target/Cell Line | IC50/MIC | Reference |

| 2-Arylamino-5-aryl-1,3,4-thiadiazoles | Anticancer | Various human cancer cell lines | 4.3-9.2 µM | [15] |

| 2-(Aryl)-5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazoles | Kinase Inhibition | Abl protein kinase | 7.4 µM | [13] |

| 2,5-disubstituted-1,3,4-thiadiazoles | Antibacterial | Pseudomonas aeruginosa | Equal to penicillin | [1] |

| N-(5-methyl-[1][3][23]thiadiazol-2-yl)-propionamide | Anticancer | HepG2 | 9.4 µg/mL | [14] |

| 5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide | Antibacterial | Staphylococcus aureus, Bacillus subtilis | Comparable to ciprofloxacin | [22] |

General Experimental Protocols

The following are generalized experimental protocols that could be adapted to evaluate the therapeutic potential of this compound.

In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Caption: General workflow for an MTT assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth.

-

Compound Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe only) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Synthesis

While a specific synthesis protocol for this compound was not found, a plausible synthetic route can be proposed based on known thiadiazole chemistry. A potential starting material could be 2-amino-5-(methylthio)-1,3,4-thiadiazole, which could then undergo a Sandmeyer-type reaction to introduce the bromine at the 2-position.

Caption: A plausible synthetic pathway.

Conclusion and Future Directions

The 1,3,4-thiadiazole scaffold is a proven pharmacophore with a wide range of therapeutic applications. Based on the structure-activity relationships of known 2,5-disubstituted 1,3,4-thiadiazoles, it is reasonable to hypothesize that this compound possesses potential as an anticancer, antimicrobial, and/or anticonvulsant agent.

However, this remains speculative without direct experimental evidence. Therefore, this technical guide serves as a call to action for the scientific community to:

-

Synthesize and characterize this compound.

-

Evaluate its in vitro and in vivo biological activities against a panel of cancer cell lines, microbial strains, and in animal models of epilepsy.

-

Elucidate its mechanism(s) of action to identify its molecular targets.

-

Conduct further structure-activity relationship studies to optimize its therapeutic potential.

The exploration of this specific derivative could lead to the discovery of novel and potent therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]

- 8. granthaalayahpublication.org [granthaalayahpublication.org]

- 9. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bepls.com [bepls.com]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. library.dmed.org.ua [library.dmed.org.ua]

- 15. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. "SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-" by Mohammed M. Saleh, Sabiha F- AL-Joubori et al. [bsj.uobaghdad.edu.iq]

- 20. media.neliti.com [media.neliti.com]

- 21. dovepress.com [dovepress.com]

- 22. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Utilization of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-(methylthio)-1,3,4-thiadiazole is a versatile heterocyclic building block in organic synthesis, primarily utilized as an electrophilic partner in various palladium-catalyzed cross-coupling reactions. Its unique structural features, combining a reactive bromo substituent and a methylthio group on the electron-deficient 1,3,4-thiadiazole core, make it a valuable precursor for the synthesis of a diverse range of substituted thiadiazole derivatives. These derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.

Key Applications in Organic Synthesis

The primary application of this compound lies in its ability to undergo palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds at the 2-position of the thiadiazole ring. The most prominent of these reactions are the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions enable the introduction of various aryl, vinyl, and alkynyl moieties, respectively, leading to the generation of novel molecular scaffolds with potential therapeutic applications.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Bond Formed | Typical Catalyst/Ligand |

| Suzuki-Miyaura | Arylboronic acids/esters | C(sp2)-C(sp2) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos |

| Heck | Alkenes | C(sp2)-C(sp2) | Pd(OAc)₂, PdCl₂(PPh₃)₂ |

| Sonogashira | Terminal Alkynes | C(sp2)-C(sp) | PdCl₂(PPh₃)₂/CuI |

| Stille | Organostannanes | C(sp2)-C(sp2), C(sp2)-C(sp) | Pd(PPh₃)₄ |

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in common cross-coupling reactions. These protocols are adapted from established procedures for similar heterocyclic systems and should be optimized for specific substrates.[5][6]

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-5-(methylthio)-1,3,4-thiadiazoles

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.[5][6]

Materials:

-

This compound

-

Arylboronic acid (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Nitrogen or Argon atmosphere setup

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

-

To this suspension, add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-aryl-5-(methylthio)-1,3,4-thiadiazole.

Table 2: Representative Yields for Suzuki-Miyaura Coupling

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | 2-Phenyl-5-(methylthio)-1,3,4-thiadiazole | 85-95 |

| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-(methylthio)-1,3,4-thiadiazole | 80-90 |

| 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-5-(methylthio)-1,3,4-thiadiazole | 82-92 |

| 3-Pyridylboronic acid | 2-(3-Pyridyl)-5-(methylthio)-1,3,4-thiadiazole | 75-85 |

(Yields are estimated based on similar reactions and may vary depending on the specific substrate and reaction conditions.)

Protocol 2: Heck Reaction for the Synthesis of 2-Alkenyl-5-(methylthio)-1,3,4-thiadiazoles

This protocol outlines a general procedure for the palladium-catalyzed Heck reaction of this compound with various alkenes.[7][8]

Materials:

-

This compound

-

Alkene (e.g., styrene, butyl acrylate) (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.05 eq)

-

Tri(o-tolyl)phosphine [P(o-tol)₃] (0.1 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk tube or sealed reaction vessel

Procedure:

-

In a Schlenk tube, combine this compound (1.0 mmol), palladium(II) acetate (0.05 mmol), and tri(o-tolyl)phosphine (0.1 mmol).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous DMF (5 mL), the alkene (1.2 mmol), and triethylamine (1.5 mmol).

-

Seal the tube and heat the reaction mixture to 100-120 °C for 16-24 hours.

-

After cooling to room temperature, dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the desired 2-alkenyl-5-(methylthio)-1,3,4-thiadiazole.

Protocol 3: Sonogashira Coupling for the Synthesis of 2-Alkynyl-5-(methylthio)-1,3,4-thiadiazoles

This protocol provides a general method for the Sonogashira coupling of this compound with terminal alkynes.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene) (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

-

Copper(I) iodide (CuI) (0.06 eq)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

To a Schlenk flask, add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol) and copper(I) iodide (0.06 mmol).

-

Evacuate and backfill the flask with an inert gas.

-

Add anhydrous THF (10 mL) and triethylamine (5 mL).

-

To this mixture, add this compound (1.0 mmol) and the terminal alkyne (1.2 mmol).

-

Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 40-50 °C if the reaction is sluggish.

-

Monitor the reaction by TLC. Upon completion, remove the solvents in vacuo.

-

Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the 2-alkynyl-5-(methylthio)-1,3,4-thiadiazole.

Visualizing Synthetic Pathways and Workflows

Diagram 1: General Palladium-Catalyzed Cross-Coupling Reaction

Caption: Palladium-catalyzed cross-coupling of this compound.

Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.

Diagram 3: Logical Relationship of Synthesis to Biological Application

Caption: Synthetic routes from the starting material to potential drug candidates.

Conclusion

This compound serves as a valuable and reactive starting material for the synthesis of a wide array of biologically relevant molecules. The palladium-catalyzed cross-coupling reactions detailed in these notes provide a robust platform for the diversification of the 1,3,4-thiadiazole scaffold. The resulting products are promising candidates for further investigation in drug discovery and development programs. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific synthetic targets.

References

- 1. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemmethod.com [chemmethod.com]

- 3. granthaalayahpublication.org [granthaalayahpublication.org]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

Application Note: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-5-(methylthio)-1,3,4-thiadiazoles

Abstract

This application note provides a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole with various arylboronic acids. The 1,3,4-thiadiazole core is a prevalent scaffold in medicinal chemistry, and this protocol offers a robust method for the synthesis of novel derivatives for potential therapeutic applications. The described methodology is based on established procedures for structurally related heterocyclic compounds and is optimized for high yield and purity.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is particularly valuable in drug discovery for the synthesis of biaryl and heteroaryl-aryl structures. The 1,3,4-thiadiazole moiety is a key pharmacophore found in numerous compounds with a wide range of biological activities. The ability to efficiently functionalize the 2-position of a 5-(methylthio)-1,3,4-thiadiazole ring system opens up avenues for the exploration of new chemical space in the development of novel therapeutic agents. This protocol details a reliable method for achieving this transformation.

Experimental Protocol

This protocol describes the general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane, anhydrous

-

Water, deionized

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Argon or Nitrogen gas (inert atmosphere)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., Schlenk line or balloon)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

-

Add the desired arylboronic acid (1.2 mmol, 1.2 equiv) and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

-

The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

-

Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

-

Reaction: The reaction mixture is heated to 90 °C and stirred vigorously for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature.

-

The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

-

The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-(methylthio)-1,3,4-thiadiazole.

Data Presentation

The following table summarizes the typical quantities and molar equivalents for the Suzuki coupling reaction.

| Reagent | Molecular Weight ( g/mol ) | Amount (mg) | Millimoles (mmol) | Equivalents |

| This compound | 225.09 | 225.1 | 1.0 | 1.0 |

| Phenylboronic Acid | 121.93 | 146.3 | 1.2 | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 57.8 | 0.05 | 0.05 |

| Potassium Carbonate | 138.21 | 276.4 | 2.0 | 2.0 |

| 1,4-Dioxane | - | 8 mL | - | - |

| Water | - | 2 mL | - | - |

Note: The amounts for the arylboronic acid may vary depending on its molecular weight.

Mandatory Visualization

The following diagram illustrates the general workflow for the experimental protocol.

Caption: Workflow for the Suzuki Coupling Reaction.

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established mechanism.

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Troubleshooting

-

Low or No Conversion:

-

Ensure the catalyst is active. Old or improperly stored Pd(PPh₃)₄ can be less effective.

-